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Compound of Interest

Compound Name: Ncx 1000

Cat. No.: B15572237 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of the safety profile of NCX 1000 relative to other treatments for portal

hypertension and non-steroidal anti-inflammatory drugs (NSAIDs). The information is supported

by available experimental data and includes detailed methodologies for key cited experiments.

NCX 1000 is a nitric oxide (NO)-releasing derivative of ursodeoxycholic acid (UDCA) that was

investigated for the treatment of portal hypertension. The rationale for its development was to

selectively deliver NO to the liver, thereby reducing intrahepatic resistance without causing

systemic vasodilation.[1][2] However, clinical trial results have raised questions about its liver-

selective effects in humans.

Comparative Safety Analysis
The following tables summarize the known safety profiles of NCX 1000 and its relevant

comparators.

Table 1: Quantitative Safety Profile of NCX 1000 and
Treatments for Portal Hypertension
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Treatment
Class

Drug(s)
Common
Adverse
Events

Serious
Adverse
Events

Contraindicati
ons/Cautions

NO-Releasing

UDCA Derivative
NCX 1000

Dose-dependent

reduction in

systolic blood

pressure,

decreased

hepatic blood

flow. Seven non-

serious adverse

events were

reported in a

phase 2a trial,

but specific

details are not

publicly

available.[3]

Data not

available.

Caution in

patients with

hypotension.

Non-selective

Beta-blockers

(NSBBs)

Propranolol,

Nadolol,

Carvedilol

Fatigue,

bradycardia,

hypotension,

dizziness,

bronchospasm,

erectile

dysfunction.

Severe

hypotension,

heart block,

worsening of

refractory

ascites.

Asthma,

decompensated

heart failure,

severe peripheral

artery disease.

Nitrates
Isosorbide

mononitrate

Headache,

hypotension,

dizziness, reflex

tachycardia.

Severe

hypotension,

syncope. May

worsen

hyperdynamic

circulation in

advanced

cirrhosis.

Hypertrophic

cardiomyopathy,

severe anemia.

Vasopressin

Analogues

Terlipressin,

Vasopressin

Abdominal

cramps,

Myocardial

ischemia,

Coronary artery

disease,
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headache,

hyponatremia,

bradycardia.

arrhythmias,

peripheral

ischemia,

respiratory

failure, septic

shock.[4]

peripheral

vascular disease.

Table 2: Comparative Gastrointestinal and
Cardiovascular Safety of NSAIDs

Drug
Discontinuatio
n due to Side
Effects (%)

Discontinuatio
n due to
Dyspeptic
Complaints
(%)

Gastrointestin
al (GI)
Complications

Cardiovascula
r (CV) Risk

Naproxen 27.4% 24.4%
Higher risk of GI

complications.

May have a more

favorable CV

profile among

traditional

NSAIDs.

Ibuprofen 19.4% 17.2%
Better GI safety

than naproxen.

Associated with

the highest

increase in

systolic blood

pressure in some

studies.

Diclofenac 16.8% 14.1%
Intermediate GI

risk.

Higher rate of

hepatotoxic

effects among

NSAIDs.

Celecoxib (COX-

2 Inhibitor)
7.7% 2.5%

Best GI safety

profile among

those listed.

Non-inferior to

naproxen and

ibuprofen for CV

outcomes in a

major trial.
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Experimental Protocols
Protocol for Assessment of Hemodynamic Effects of
NCX 1000 in Patients with Cirrhosis and Portal
Hypertension (Phase 2a Study - NCT00414869)
This was a single-center, randomized (4:1), double-blind, parallel-group, dose-escalating study.

Participants: 11 patients with cirrhosis and portal hypertension.

Intervention: Patients received progressive oral doses of NCX 1000 or placebo up to 2 g t.i.d.

or the maximum tolerated dose for 16 days.

Primary Efficacy Endpoint: Change in hepatic venous pressure gradient (HVPG) in fasting

and postprandial states, measured at baseline and after 16 days of treatment.

Safety Assessments:

Monitoring of arterial blood pressure and heart rate.

Measurement of hepatic blood flow (HBF).

Recording of all adverse events.

Methodology for Hemodynamic Measurements:

HVPG: Measured via a catheter inserted into a hepatic vein under fluoroscopic guidance.

The free hepatic venous pressure (FHVP) was subtracted from the wedged hepatic

venous pressure (WHVP) to calculate the HVPG.

Arterial Blood Pressure and Heart Rate: Monitored using standard clinical procedures.

Hepatic Blood Flow: Assessed using techniques such as indocyanine green clearance or

Doppler ultrasonography.[3]

Signaling Pathways and Experimental Workflows
Mechanism of Action of NCX 1000 in the Liver
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NCX 1000 is designed to be metabolized by hepatocytes, releasing nitric oxide (NO). NO then

activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine

monophosphate (cGMP). This signaling cascade is intended to induce vasodilation in the

hepatic sinusoids, thereby reducing intrahepatic resistance and portal pressure.

Systemic Circulation

Hepatocyte

NCX 1000 (Oral) NCX 1000
Hepatic Uptake

Metabolism Nitric Oxide (NO)

Soluble Guanylate
Cyclase (sGC)activates cGMP

GTP

Vasodilation ↓ Intrahepatic
Resistance ↓ Portal Pressure

Click to download full resolution via product page

Caption: Proposed mechanism of NCX 1000 in the liver.

Cyclooxygenase (COX) Pathway and NSAID Inhibition
NSAIDs exert their anti-inflammatory and analgesic effects by inhibiting cyclooxygenase (COX)

enzymes, which are responsible for the synthesis of prostaglandins from arachidonic acid.

There are two main isoforms, COX-1 and COX-2. Non-selective NSAIDs inhibit both, while

COX-2 selective inhibitors primarily target COX-2.
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Caption: Inhibition of the COX pathway by NSAIDs.

Experimental Workflow for Assessing Drug Safety in a
Clinical Trial
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A typical workflow for assessing the safety of an investigational drug like NCX 1000 in a clinical

trial involves several key stages, from patient screening to post-treatment follow-up.

Patient Screening
(Inclusion/Exclusion Criteria)

Baseline Assessment
(Vitals, Labs, HVPG)

Randomization

Treatment Period
(NCX 1000 or Placebo)

Ongoing Safety Monitoring
(Adverse Events, Vitals, Labs)

End-of-Treatment Assessment
(Vitals, Labs, HVPG)

Post-Treatment Follow-up

Data Analysis and Reporting

Click to download full resolution via product page

Caption: Clinical trial safety assessment workflow.
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Based on the available data, NCX 1000 demonstrated a reasonable safety profile in a small

Phase 2a clinical trial, with no serious adverse events reported.[3] However, the observed

dose-dependent reduction in systolic blood pressure suggests a lack of liver selectivity in

humans, which was the primary goal of its design.[3] This systemic effect is a key safety

consideration, particularly in patients with cirrhosis who are already prone to hemodynamic

instability.

In comparison to established treatments for portal hypertension, the systemic hypotensive

effect of NCX 1000 is a shared concern with nitrates and, to some extent, non-selective beta-

blockers. The parent molecule, UDCA, has a well-established safety profile, though it is not

without potential toxicity at higher doses.

When viewed alongside NSAIDs, to which NCX 1000 is structurally related through its aspirin

component, the primary safety concerns differ. While NSAIDs are associated with significant

gastrointestinal and cardiovascular risks, the main observed safety issue with NCX 1000 in the

clinical setting was its systemic hemodynamic effect.

Further research would be necessary to fully elucidate the safety profile of NCX 1000 and to

determine if its potential benefits in reducing portal pressure could outweigh the risks

associated with its systemic effects. The lack of publicly available detailed adverse event data

from clinical trials limits a more comprehensive quantitative comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Treatment of portal hypertension with NCX-1000, a liver-specific NO donor. A review of its
current status - PubMed [pubmed.ncbi.nlm.nih.gov]

2. Nitric oxide and portal hypertension: a nitric oxide-releasing derivative of ursodeoxycholic
acid that selectively releases nitric oxide in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

3. NCX-1000, a nitric oxide-releasing derivative of UDCA, does not decrease portal pressure
in patients with cirrhosis: results of a randomized, double-blind, dose-escalating study -

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b15572237?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/19920806/
https://pubmed.ncbi.nlm.nih.gov/19920806/
https://www.benchchem.com/product/b15572237?utm_src=pdf-body
https://www.benchchem.com/product/b15572237?utm_src=pdf-body
https://www.benchchem.com/product/b15572237?utm_src=pdf-body
https://www.benchchem.com/product/b15572237?utm_src=pdf-body
https://www.benchchem.com/product/b15572237?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/15179450/
https://pubmed.ncbi.nlm.nih.gov/15179450/
https://pubmed.ncbi.nlm.nih.gov/12846445/
https://pubmed.ncbi.nlm.nih.gov/12846445/
https://pubmed.ncbi.nlm.nih.gov/19920806/
https://pubmed.ncbi.nlm.nih.gov/19920806/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15572237?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PubMed [pubmed.ncbi.nlm.nih.gov]

4. Ursodeoxycholic acid inhibits the induction of nitric oxide synthase - PubMed
[pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Assessing the Safety Profile of NCX 1000: A
Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15572237#assessing-the-safety-profile-of-ncx-1000-
relative-to-other-treatments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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